![molecular formula C19H20N2O6 B2581991 Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate CAS No. 1164517-00-3](/img/structure/B2581991.png)
Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate” is a chemical compound with the IUPAC name “methyl 5-[1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate” and a molecular weight of 372.377 .
Synthesis Analysis
The synthesis of this compound has been a subject of research in green chemistry. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis
The molecular formula of this compound is C19H20N2O6 .Chemical Reactions Analysis
The compound has been used as a green solvent in chemical reactions. Its application was demonstrated for the first time for O - and N -arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts, have been determined to facilitate its uptake as a green solvent .科学的研究の応用
Enantioselective Synthesis and Metabolite Production
Research on the enantioselective synthesis of various metabolites of vasopressin V2 receptor antagonists demonstrates the compound's role in producing chiral intermediates. Techniques like lipase-catalyzed transesterification have been employed to achieve enantioselectivity, leading to the production of several metabolites with retained absolute configurations. This approach highlights the compound's utility in the selective synthesis of bioactive molecules (Matsubara et al., 2000).
Reactivity and Chemical Transformations
Studies have explored the reactivity of this compound and its derivatives with different reagents, revealing significant effects of substituents on chemical behavior. For example, the impact of an extra methyl group on the reactivity of spiropyrans and the synthesis of novel chromenes has been investigated, demonstrating the compound's versatility in organic synthesis (Zwanenburg & Maas, 2010).
Application in Membrane Fabrication
The use of derivatives of this compound as solvents in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes showcases its application in material science. The study indicates the compound's potential in inducing porous structures and enhancing water permeability in membrane materials, emphasizing its role in green chemistry and sustainable material development (Hassankiadeh et al., 2015).
Novel Heterocyclic System Synthesis
Research on the diastereoselective synthesis of heterocyclic systems involving this compound has led to the development of new pathways to novel heterocyclic systems. These studies not only expand the understanding of heterocyclic chemistry but also open up possibilities for creating compounds with potential therapeutic applications (Uršič et al., 2009).
Antitumor Activity Screening
The compound and its derivatives have been screened for antitumor activities, indicating the significance of structural modifications in enhancing biological activity. Such screenings are crucial for identifying lead compounds in the development of cancer therapeutics (Farag et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPTJUZKCAVCT-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

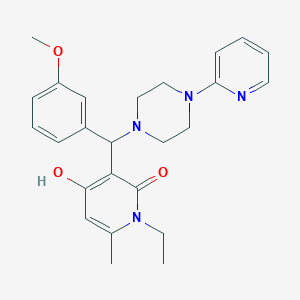
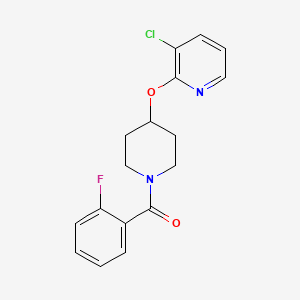
![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
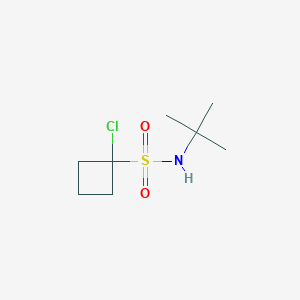
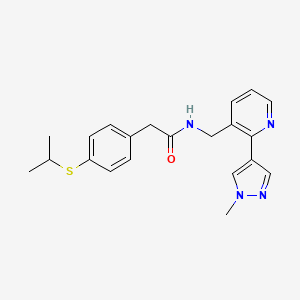
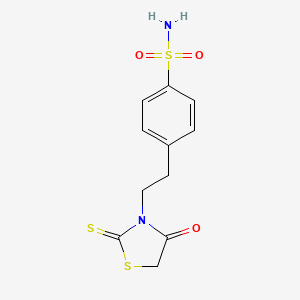
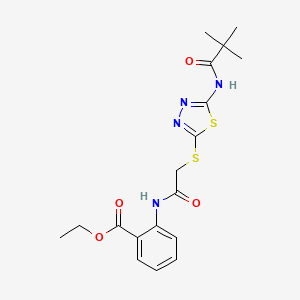
![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)
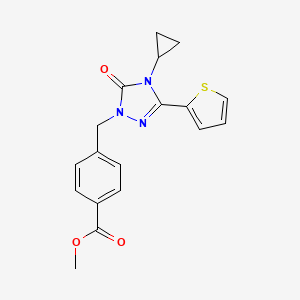
![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)
